6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16472382
InChI: InChI=1S/C8H4BrN3/c9-8-1-7-6(4-12-8)5(2-10)3-11-7/h1,3-4,11H
SMILES:
Molecular Formula: C8H4BrN3
Molecular Weight: 222.04 g/mol

6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

CAS No.:

Cat. No.: VC16472382

Molecular Formula: C8H4BrN3

Molecular Weight: 222.04 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile -

Specification

Molecular Formula C8H4BrN3
Molecular Weight 222.04 g/mol
IUPAC Name 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
Standard InChI InChI=1S/C8H4BrN3/c9-8-1-7-6(4-12-8)5(2-10)3-11-7/h1,3-4,11H
Standard InChI Key JPILYDWPQRIFIL-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=CN=C1Br)C(=CN2)C#N

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Framework

The systematic name 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile reflects its bicyclic structure, where a pyrrole ring (five-membered, nitrogen-containing) is fused to a pyridine ring (six-membered, nitrogen-containing) at the [3,2-c] positions . The numbering system assigns position 6 to the bromine substituent on the pyridine ring and position 3 to the cyano group on the pyrrole moiety. This arrangement distinguishes it from isomeric structures such as pyrrolo[2,3-b]pyridine derivatives, which exhibit distinct electronic and steric properties .

Key Structural Attributes:

  • Molecular Formula: C8H4BrN3C_8H_4BrN_3 (exact mass: 220.96 g/mol) .

  • SMILES Representation: \text{BrC1=CC=C2N=C(C#N)C=CN2C1} .

  • InChI Key: SYXDIMKZYBSJLS-UHFFFAOYSA-N\text{SYXDIMKZYBSJLS-UHFFFAOYSA-N} .

The planar bicyclic system facilitates π-π stacking interactions in protein binding, while the electron-withdrawing cyano group enhances electrophilicity at adjacent positions, enabling nucleophilic substitution reactions .

Synthesis and Manufacturing

Protecting Group Strategies

Low yields in direct synthesis (e.g., when R1=HR_1 = \text{H}) necessitate protective groups such as tert-butoxycarbonyl (Boc) at the N-1 position. Subsequent deprotection with trifluoroacetic acid (TFA) yields the free amine .

Table 1: Key Synthetic Intermediates and Yields

IntermediateRoleYield (%)
11Cyclization precursor38–54
17Brominated core54
20Alkyne component56

Physicochemical Properties

Thermodynamic and Spectral Data

Experimental and computed properties for 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile include:

Table 2: Physicochemical Properties

PropertyValue
Density (g/cm³)1.9 ± 0.1
Boiling Point (°C)370.7 ± 37.0 (predicted)
Flash Point (°C)126.7 ± 11.7
LogP (Partition Coeff.)1.29
Vapour Pressure (mmHg)0.0 ± 0.8 at 25°C

The compound’s low vapour pressure and moderate lipophilicity (LogP=1.29\text{LogP} = 1.29) suggest suitability for solid-phase synthesis and solubility in organic solvents like DMSO or DMF .

Applications in Medicinal Chemistry

Kinase Inhibition and Anticancer Activity

6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile serves as a precursor to potent MPS1 inhibitors, which disrupt mitotic checkpoint signaling in cancer cells. Derivative 65 (Table 3) exhibits:

  • Biochemical Potency: IC50=0.04μM\text{IC}_{50} = 0.04 \, \mu\text{M} against MPS1 .

  • Cellular Efficacy: GI50=0.16μM\text{GI}_{50} = 0.16 \, \mu\text{M} in HCT116 colon carcinoma cells .

Table 3: Pharmacokinetic Profile of Derivative 65

Speciest1/2t_{1/2} (h)Cl\text{Cl} (mL/min/kg)FF (%)
Mouse4.223.883
Rat3.17.0432

Structural Basis of Target Engagement

X-ray crystallography reveals that N-1 carbamate derivatives stabilize the MPS1 activation loop, occluding the ATP-binding site and preventing kinase activity . This mechanism is critical for selective inhibition, avoiding off-target effects on other kinases.

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